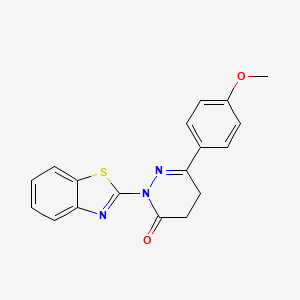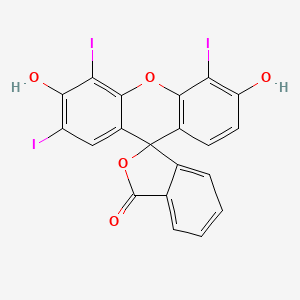![molecular formula C7H7N3OS2 B12726824 N-[5-(2-Propynylthio)-1,3,4-thiadiazol-2-YL]acetamide CAS No. 80088-37-5](/img/structure/B12726824.png)
N-[5-(2-Propynylthio)-1,3,4-thiadiazol-2-YL]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(2-Propynylthio)-1,3,4-thiadiazol-2-YL]acetamide is a chemical compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-Propynylthio)-1,3,4-thiadiazol-2-YL]acetamide typically involves the reaction of 2-propynylthiol with 1,3,4-thiadiazole derivatives under specific conditions. One common method includes the use of hydrazonoyl halides as starting materials, which react with 2-propynylthiol in the presence of a base such as triethylamine in an organic solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-Propynylthio)-1,3,4-thiadiazol-2-YL]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the propynylthio group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases due to its biological activity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[5-(2-Propynylthio)-1,3,4-thiadiazol-2-YL]acetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Acetazolamide: A well-known thiadiazole derivative used as a diuretic and in the treatment of glaucoma.
Sulfonamides: Another class of compounds with similar structural features and biological activities.
Uniqueness
N-[5-(2-Propynylthio)-1,3,4-thiadiazol-2-YL]acetamide is unique due to its specific propynylthio group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
80088-37-5 |
|---|---|
Molecular Formula |
C7H7N3OS2 |
Molecular Weight |
213.3 g/mol |
IUPAC Name |
N-(5-prop-2-ynylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C7H7N3OS2/c1-3-4-12-7-10-9-6(13-7)8-5(2)11/h1H,4H2,2H3,(H,8,9,11) |
InChI Key |
LDXGTEYZWFCVMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)SCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


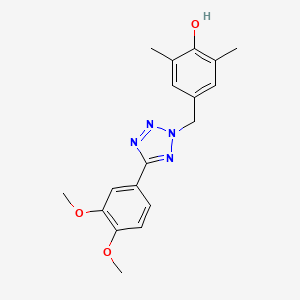
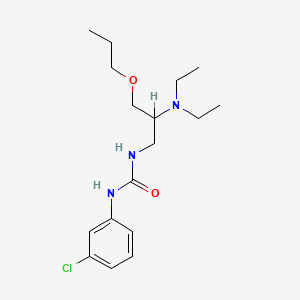

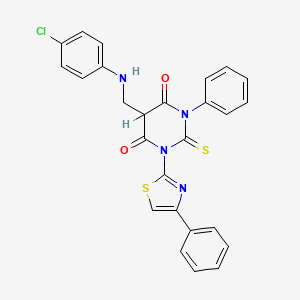
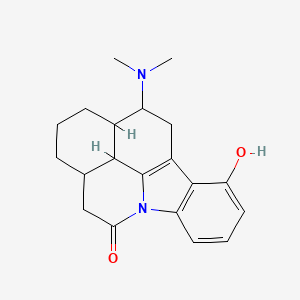
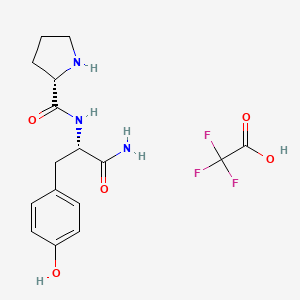
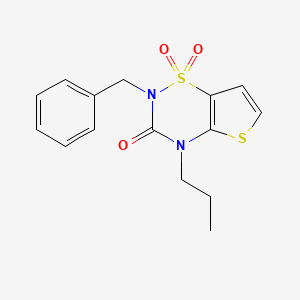


![2-[Bis(2-hydroxyethyl)amino]ethanol;guanidine;octadecanoic acid](/img/structure/B12726813.png)
